molecular formula C22H19N3OS2 B15100320 N-(4-methylphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide

N-(4-methylphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B15100320
M. Wt: 405.5 g/mol
InChI Key: AXWSMUYERSQOMR-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a complex organic compound featuring a thienopyrimidine core. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both thienopyrimidine and acetamide functionalities suggests it may exhibit unique biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thienopyrimidine Core: This step often involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The thienopyrimidine intermediate is then reacted with a suitable thiol reagent to introduce the sulfanyl group.

    Acetamide Formation: The final step involves the acylation of the sulfanyl-thienopyrimidine intermediate with 4-methylphenyl acetic acid or its derivatives under conditions such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thienopyrimidine core or the acetamide group, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thienopyrimidine derivatives.

    Substitution: Halogenated or nitrated aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

Biologically, N-(4-methylphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is investigated for its potential as an enzyme inhibitor or receptor modulator. Its structural features suggest it could interact with biological macromolecules in a specific manner.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the thienopyrimidine core.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The thienopyrimidine core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The sulfanyl and acetamide groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-2-{[5-phenylthieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
  • N-(4-methylphenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide

Uniqueness

Compared to similar compounds, N-(4-methylphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is unique due to the presence of two 4-methylphenyl groups. This structural feature may enhance its lipophilicity and membrane permeability, potentially improving its biological activity and efficacy.

Properties

Molecular Formula

C22H19N3OS2

Molecular Weight

405.5 g/mol

IUPAC Name

N-(4-methylphenyl)-2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide

InChI

InChI=1S/C22H19N3OS2/c1-14-3-7-16(8-4-14)18-11-27-21-20(18)22(24-13-23-21)28-12-19(26)25-17-9-5-15(2)6-10-17/h3-11,13H,12H2,1-2H3,(H,25,26)

InChI Key

AXWSMUYERSQOMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)C

Origin of Product

United States

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